molecular formula C22H20Cl2N2O4S B3738234 N~1~-(3,5-dichlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3,5-dichlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3738234
M. Wt: 479.4 g/mol
InChI Key: BQFKQEILCQSDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,5-dichlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPA-714, is a small molecule that has been extensively studied for its potential applications in the field of medical research. It belongs to the family of ligands that target the translocator protein (TSPO), which is found in the outer mitochondrial membrane of various cells in the body. This protein has been implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.

Mechanism of Action

DPA-714 targets the translocator protein (N~1~-(3,5-dichlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide), which is found in the outer mitochondrial membrane of various cells in the body. This compound has been implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cancer. DPA-714 binds to this compound with high affinity, leading to a reduction in inflammation and neurodegeneration, as well as inhibition of cancer cell growth.
Biochemical and physiological effects:
DPA-714 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation in the brain, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapy. Additionally, DPA-714 has been found to have anti-anxiety and anti-depressant effects, making it a potential treatment for mood disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages as a research tool. It is a small molecule that can be easily synthesized, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also some limitations to its use in lab experiments. For example, it has been found to have low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, its effects can be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on DPA-714. One area of interest is its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to reduce inflammation in the brain, which is a major contributor to these diseases. Additionally, it has been found to have anti-anxiety and anti-depressant effects, making it a potential treatment for mood disorders such as depression and anxiety. Another area of interest is its potential as a cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapy. Finally, further research is needed to understand the mechanisms underlying its effects, and to identify potential side effects and limitations of its use.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in the field of medical research. It has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. In particular, it has been found to be effective in reducing inflammation in the brain, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapy.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-2-30-21-11-7-6-10-20(21)26(31(28,29)19-8-4-3-5-9-19)15-22(27)25-18-13-16(23)12-17(24)14-18/h3-14H,2,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFKQEILCQSDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3,5-dichlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

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